9-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
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Overview
Description
9-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole is a complex organic compound that belongs to the class of carbazoles. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is notable for its unique structure, which includes a boronic ester group, making it a valuable building block in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 9-phenylcarbazole-3-boronic acid pinacol ester and an aryl halide under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The boronic ester group in the compound can undergo various substitution reactions, particularly in the presence of nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: The boronic ester group is highly reactive in coupling reactions, such as the Suzuki-Miyaura reaction, forming new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Toluene and other organic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted carbazoles .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
In biology and medicine, derivatives of this compound are explored for their potential therapeutic properties. Carbazole derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the development of advanced materials for electronic devices .
Mechanism of Action
The mechanism of action of 9-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole-3-boronic Acid Pinacol Ester: Similar in structure but lacks the additional phenyl group.
4,4,5,5-Tetramethyl-2-(9-phenylcarbazol-3-yl)-1,3,2-dioxaborolane: Another boronic ester derivative with slight structural variations.
Uniqueness
What sets 9-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole apart is its combination of a carbazole core with a boronic ester group and an additional phenyl ring. This unique structure enhances its reactivity and makes it a versatile building block in organic synthesis and materials science .
Properties
Molecular Formula |
C30H28BNO2 |
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Molecular Weight |
445.4 g/mol |
IUPAC Name |
9-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-12-10-11-21(19-23)22-17-18-28-26(20-22)25-15-8-9-16-27(25)32(28)24-13-6-5-7-14-24/h5-20H,1-4H3 |
InChI Key |
PYUWOWKAEFZKRB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
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